“(2,4-Dioxo-thiazolidin-5-yl)-acetic acid” is a compound with the molecular formula C5H5NO4S . It has a molecular weight of 175.16 g/mol . The compound is solid in form .
The IUPAC name for this compound is 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid . The InChI string is InChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10) . The canonical SMILES string is C(C1C(=O)NC(=O)S1)C(=O)O .
The compound has a molecular weight of 175.16 g/mol . It has a XLogP3-AA value of -0.4 . The compound has 2 hydrogen bond donors .
4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid is a chemical compound that incorporates a thiazolidine-2,4-dione scaffold, known for its diverse biological activities. This compound is characterized by the presence of a benzoic acid moiety linked to a thiazolidin-5-ylamino group, which contributes to its pharmacological properties. The thiazolidine-2,4-dione structure is significant in medicinal chemistry due to its role in various therapeutic applications, particularly in the treatment of diabetes and infections.
4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid belongs to the class of thiazolidine-2,4-dione derivatives. These compounds are recognized for their ability to interact with biological targets such as protein tyrosine phosphatases and peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and cellular signaling pathways .
The synthesis of 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid typically involves the following general steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the desired product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds .
The compound can participate in various chemical reactions including:
Reactions involving this compound are typically carried out under controlled conditions to prevent side reactions and ensure selectivity towards desired products .
4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid exhibits its biological effects primarily through modulation of protein tyrosine phosphatases and PPARs:
Studies have demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant reductions in blood glucose levels in diabetic models, indicating their therapeutic potential .
Relevant analyses include spectral data from NMR and infrared spectroscopy confirming functional groups and molecular integrity .
Heterocyclic scaffolds constitute the architectural backbone of approximately 80% of FDA-approved pharmaceuticals, attributed to their structural diversity and bioisosteric properties. These rings exhibit exceptional capacity for mimicking biological motifs, enabling precise interactions with target proteins through hydrogen bonding, van der Waals forces, and π-stacking. Thiazolidine-2,4-dione (TZD) exemplifies this principle as a privileged scaffold in medicinal chemistry due to its electron-rich environment and conformational flexibility. The TZD core’s synthetic versatility permits strategic decoration at multiple positions (N3, C5), facilitating structure-activity relationship (SAR) optimization across therapeutic areas. Its dipolar nature enhances solubility profiles while maintaining membrane permeability—a critical balance in pharmacokinetic optimization [8] [9].
Table 1: Prevalence of Key Heterocyclic Scaffolds in Pharmaceuticals
Heterocyclic Core | Representative Drugs | Therapeutic Applications | Prevalence in FDA Drugs (%) |
---|---|---|---|
β-Lactam | Penicillin | Antibacterial | 15% |
Pyridine | Nicotinamide | Metabolic disorders | 22% |
Thiazolidine-2,4-dione | Pioglitazone | Antidiabetic | 3% |
Quinoline | Hydroxychloroquine | Antimalarial/Anti-inflammatory | 8% |
Indole | Sumatriptan | Antimigraine | 12% |
The TZD pharmacophore exhibits pluripotent biological activities mediated through distinct molecular targets:
PPARγ Agonism: Rosiglitazone and pioglitazone demonstrate high-affinity binding to PPARγ’s ligand-binding domain (LBD), inducing conformational changes that regulate glucose transporter GLUT4 expression and adipocyte differentiation. This mechanism underpins their insulin-sensitizing effects in type 2 diabetes mellitus (T2DM) [9]. Molecular docking studies reveal hydrogen bonding between TZD’s C2 carbonyl and PPARγ’s Ser289, while the C4 carbonyl interacts with His449 and Tyr473—key interactions replicated in novel derivatives like compound 3b identified in indole-functionalized TZDs .
Antimicrobial Activity: 5-Arylidene-TZD derivatives exhibit potent activity against Gram-positive bacteria (MIC 2–16 µg/mL), attributed to inhibition of bacterial MurB enzyme—a critical catalyst in peptidoglycan biosynthesis. Electron-withdrawing substituents on the arylidene moiety enhance penetration through bacterial membranes [4].
Anticancer Potential: TZD-based VEGFR-2 inhibitors (e.g., compound 22) suppress angiogenesis via competitive ATP binding (IC₅₀ = 0.079 µM). Their mechanism involves blocking VEGF-induced autophosphorylation of Tyr1175 in VEGFR-2’s activation loop, disrupting downstream ERK/PI3K signaling [6].
Table 2: Biological Targets and Activities of TZD Derivatives
Biological Target | TZD Derivative | Biological Activity | Reference Compound |
---|---|---|---|
PPARγ | 5-(Indol-3-ylmethylene)-TZD | Hypoglycemic (in vivo) | Rosiglitazone |
VEGFR-2 | (Z)-5-(2-Chlorobenzylidene)-TZD | Antiangiogenic (IC₅₀ = 0.079 µM) | Sorafenib |
MurB enzyme | 5-(3-Methoxy-4-hydroxy-arylidene)-TZD | Antibacterial (MIC = 2 µg/mL) | Cefalexin |
Aldose reductase | 5-(4-Nitrobenzylidene)-TZD | Antioxidant | Epalrestat |
Functionalization at C5 of the TZD core represents a strategic approach to enhance target selectivity and potency:
Electronic Modulation: Introduction of electron-deficient arylidene groups (e.g., 2,4-dichlorobenzylidene) at C5 increases electrophilicity, enhancing covalent interactions with nucleophilic residues (Cys917 in VEGFR-2). Conversely, electron-donating groups (4-hydroxy) improve antioxidant capacity via radical stabilization [6] [9].
Synthetic Accessibility: Knoevenagel condensation at C5 is thermodynamically favored due to the acidic proton (pKₐ ~9.5) adjacent to two carbonyls. Microwave-assisted synthesis significantly improves yields (84–94% vs. 70–78% conventional heating) by reducing reaction times from hours to minutes [4].
Benzoic Acid Hybridization: Conjugation with 4-aminobenzoic acid (e.g., 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid) introduces a carboxylate anchor for salt bridge formation with Arg288 in PPARγ and Asp1044 in VEGFR-2. This bifunctional design merges PPARγ agonism with tyrosine kinase inhibition—a dual mechanism validated in molecular dynamics simulations showing stable binding (RMSD <1.5Å over 100ns) [6] [9].
Table 3: Synthetic Methods for C5-Functionalized TZDs
Synthetic Method | Reaction Conditions | Yield Range | Time Efficiency | Advantages |
---|---|---|---|---|
Conventional Heating | Toluene, piperidine, 110–120°C, 5–6h | 70–78% | Low | Standard equipment |
Microwave Irradiation | DMF, 350W, 120°C, 8–10min | 84–94% | High | Reduced byproducts, energy efficiency |
Solvent-free | Neat, 100°C, 30–45min | 65–72% | Moderate | Eco-friendly |
The structural evolution toward 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid exemplifies rational drug design: retention of TZD’s PPARγ-binding pharmacophore, augmented by a benzoic acid moiety enabling dual-target engagement. This molecular hybridization strategy addresses limitations of classical TZDs (hepatotoxicity, weight gain) through improved target specificity and reduced off-target effects [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: